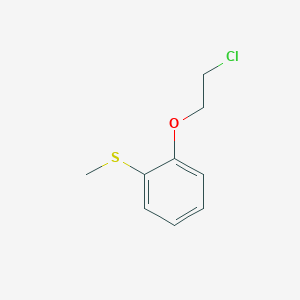

o-(beta-Chloroethoxy)-thioanisole

Description

o-(β-Chloroethoxy)-thioanisole is a sulfur-containing aromatic compound characterized by a thioanisole (methyl phenyl sulfide) backbone substituted with a β-chloroethoxy group (-OCH₂CH₂Cl) at the ortho position of the benzene ring. Its molecular formula is C₉H₁₁ClOS, with a molecular weight of 210.70 g/mol. Thioanisole derivatives are widely studied for their roles in organic synthesis, catalysis, and material science due to their electronic and steric effects imparted by substituents .

Properties

Molecular Formula |

C9H11ClOS |

|---|---|

Molecular Weight |

202.70 g/mol |

IUPAC Name |

1-(2-chloroethoxy)-2-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11ClOS/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5H,6-7H2,1H3 |

InChI Key |

NTDLWYKAECKQCJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1OCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Thioanisole (Methyl Phenyl Sulfide)

Structure : C₆H₅SCH₃; molecular weight: 124.20 g/mol.

- Reactivity: Thioanisole exhibits high binding efficiency to chloroperoxidase (CPO) enzymes due to its hydrophobicity, with a dissociation constant ($K_d$) lower than phenol (Table 3 in ).

- Synthetic Applications : Used in chloromethylation reactions with methylal and AlCl₃, yielding para-substituted products (74% yield) with minimal ortho isomer formation (<0.5%) .

- Catalysis : Undergoes sulfoxidation using vanadium-based catalysts (e.g., VIVO complexes), achieving high conversion rates (Tables 7.8–7.9 in ).

2-Bromo-3-(Difluoromethoxy)-thioanisole

Structure : C₈H₇BrF₂OS; molecular weight: 269.11 g/mol.

- Properties : Discontinued commercial availability (CymitQuimica) suggests challenges in synthesis or stability. The bromo and difluoromethoxy substituents likely enhance electrophilic reactivity compared to thioanisole, but steric hindrance may reduce enzymatic binding efficiency .

- Applications: Potential intermediate in pharmaceutical synthesis, though specific data are lacking.

Methyl p-Methylthiobenzyl Ether

Structure : C₉H₁₂OS; molecular weight: 168.26 g/mol.

Methyl Phenyl Sulfoxide

Structure : C₇H₈OS; molecular weight: 140.20 g/mol.

- Properties : Oxidation product of thioanisole; polar sulfoxide group increases solubility in polar solvents.

- Applications : Used in asymmetric synthesis and as a ligand in chiral catalysis .

Key Comparative Data

Table 1: Physicochemical and Reactivity Comparison

Table 2: Catalytic Performance in Sulfoxidation

Notes:

- The β-chloroethoxy group in o-(β-Cl-ethoxy)-thioanisole may sterically hinder catalytic active sites, reducing conversion rates compared to unsubstituted thioanisole.

- Electronic effects from the chloroethoxy group could modulate sulfur’s nucleophilicity, altering reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.